![molecular formula C14H25ClN2O3 B7928445 [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7928445.png)
[2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a chloro-acetylamino group attached to a cyclohexyl ring, which is further connected to a methyl-carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:
-
Formation of the Chloro-acetylamino Intermediate:
Starting Material: Cyclohexylamine
Reagent: Chloroacetyl chloride
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Product: 2-(2-Chloro-acetylamino)-cyclohexylamine
-
Carbamoylation:
Starting Material: 2-(2-Chloro-acetylamino)-cyclohexylamine
Reagent: tert-Butyl chloroformate
Conditions: The reaction is typically performed in an inert solvent such as dichloromethane, under cooling to control the exothermic nature of the reaction.
Product: this compound
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines or alcohols
Conditions: Mild to moderate temperatures, often in the presence of a base
Products: Substituted derivatives of the original compound
-
Hydrolysis:
Reagents: Water or aqueous acids/bases
Conditions: Elevated temperatures or prolonged reaction times
Products: Decomposition into the corresponding amine and carbamic acid derivatives
-
Oxidation and Reduction:
Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Conditions: Controlled temperatures and reaction times
Products: Oxidized or reduced forms of the compound, depending on the specific reagents used
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential applications in the development of novel materials with specific properties.
Biology and Medicine:
- Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive carbamates.
- Potential use in the design of enzyme inhibitors or receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Potential applications in the development of coatings, adhesives, and other functional materials.
Mechanism of Action
The mechanism of action of [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is not fully elucidated. it is believed to interact with biological targets through its carbamate moiety, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Comparison with Similar Compounds
- [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid ethyl ester
- [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid methyl ester
- [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid isopropyl ester
Uniqueness:
- The tert-butyl ester moiety in [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester provides steric hindrance, which can influence its reactivity and interaction with biological targets.
- The presence of the chloro-acetylamino group adds to its potential as a versatile intermediate in organic synthesis, offering unique reactivity compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-chloroacetyl)amino]cyclohexyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)17(4)11-8-6-5-7-10(11)16-12(18)9-15/h10-11H,5-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWCHLUGYWWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928366.png)
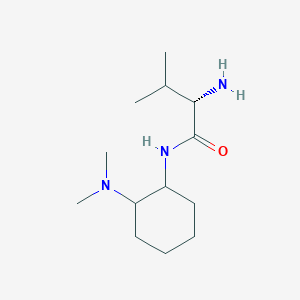
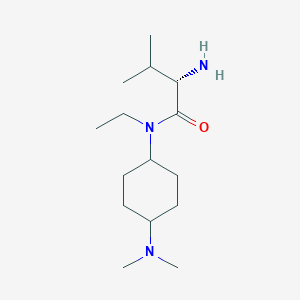

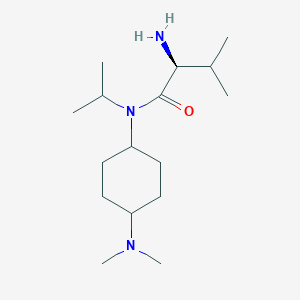
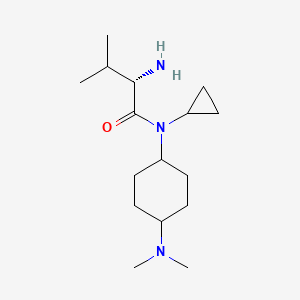
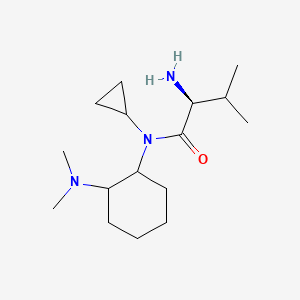
![{4-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928410.png)
![Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7928419.png)
![Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7928429.png)
![Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7928434.png)
![[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7928437.png)
![[2-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B7928449.png)
![[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7928457.png)
